![molecular formula C21H25NO2 B5292650 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol](/img/structure/B5292650.png)
2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
作用机制
2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol inhibits mTOR kinase activity by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, including the phosphorylation of S6K1 and 4E-BP1, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In cancer, 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines and xenograft models. In diabetes, 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol has been shown to improve insulin sensitivity and glucose metabolism in preclinical studies. In neurological disorders, 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol has been shown to improve cognitive function and prevent neurodegeneration in preclinical studies.
实验室实验的优点和局限性
2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol has several advantages for lab experiments, including its high potency and specificity for mTOR kinase, its ability to inhibit both mTORC1 and mTORC2 complexes, and its availability as a commercial compound. However, 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol also has several limitations, including its poor solubility in aqueous solutions, its potential for off-target effects, and its potential for inducing drug resistance in cancer cells.
未来方向
There are several future directions for the study of 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol. One direction is to investigate the potential of 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol in combination with other drugs for the treatment of cancer, diabetes, and neurological disorders. Another direction is to investigate the potential of 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol in combination with immunotherapy for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanisms of drug resistance to 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol and to develop strategies to overcome this resistance. Finally, the development of more potent and specific mTOR inhibitors may provide new opportunities for the treatment of various diseases.
合成方法
The synthesis of 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol involves several steps, including the reaction of 2-methyl-4-nitrophenol with 2-bromo-4-chlorobenzophenone to form 2-methyl-4-{4-chloro-2-[4-(nitrophenyl)]phenyl}-2-butanol. This intermediate product is then reacted with 2-phenylazetidine-1-carboxylic acid to form 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol. The final product is purified using column chromatography.
科学研究应用
2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer, mTOR is known to play a crucial role in cell growth, proliferation, and survival. Therefore, mTOR inhibitors such as 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol have been tested in preclinical and clinical studies for the treatment of various cancers, including breast cancer, prostate cancer, and glioblastoma. In diabetes, mTOR is involved in insulin signaling and glucose metabolism. Therefore, mTOR inhibitors such as 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol have been tested for their potential to improve insulin sensitivity and glucose metabolism. In neurological disorders, mTOR is involved in synaptic plasticity and neuronal survival. Therefore, mTOR inhibitors such as 2-methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol have been tested for their potential to improve cognitive function and prevent neurodegeneration.
属性
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-(2-phenylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2,24)14-12-16-8-10-18(11-9-16)20(23)22-15-13-19(22)17-6-4-3-5-7-17/h3-11,19,24H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREOXQHDQJAXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-{4-[(2-phenyl-1-azetidinyl)carbonyl]phenyl}-2-butanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

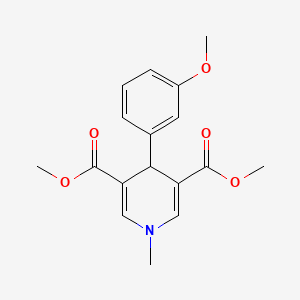
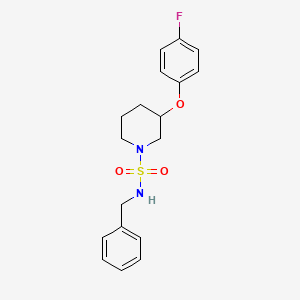
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1,3,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5292596.png)
![2-{4-bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5292603.png)
![1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5292611.png)
![N-ethyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5292613.png)
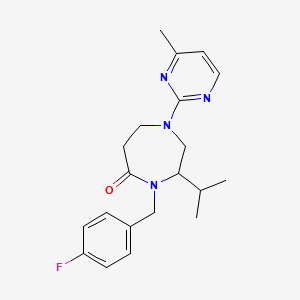
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292624.png)
![5-(2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5292631.png)
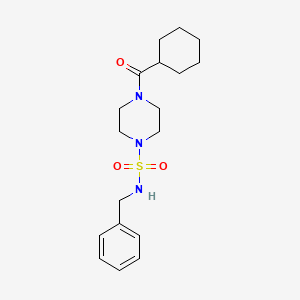
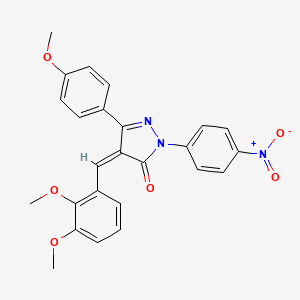
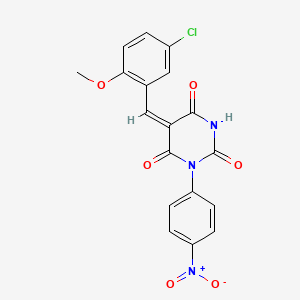
![3-(3,4-difluorophenyl)-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5292668.png)
![3-{3-[2-(methylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5292681.png)